molecular formula C9H5ClIN B1313714 4-Chloro-6-iodoquinoline CAS No. 40107-07-1

4-Chloro-6-iodoquinoline

Cat. No.: B1313714
CAS No.: 40107-07-1
M. Wt: 289.5 g/mol
InChI Key: XPXHGYKMODLJBY-UHFFFAOYSA-N
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Description

4-Chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodoquinoline typically involves halogenation reactions. One common method is the halogen exchange reaction where 4-chloroquinoline reacts with hydroiodic acid at elevated temperatures to yield this compound . Another method involves the use of copper triflate as a catalyst in the presence of iodine and glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide in acetonitrile can be used.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

Cross-Coupling Reactions

1.1 Suzuki-Miyaura Coupling

One of the primary applications of 4-chloro-6-iodoquinoline is in Suzuki-Miyaura cross-coupling reactions. It serves as an effective precursor for synthesizing various aryl-substituted quinolines through the substitution of halogen atoms by aryl groups. Studies have shown that using arylboronic acids in the presence of palladium catalysts facilitates high regioselectivity and yields in these reactions, making it a valuable tool for constructing complex molecular architectures .

1.2 Methodologies

The methodologies employed in these reactions include:

  • Stepwise Reactions : Involves isolating intermediate products after each substitution step.
  • One-Pot Procedures : Allows for multiple substitutions to occur in a single reaction vessel without intermediate isolation, significantly improving efficiency and yield .

Synthesis of Bioactive Compounds

This compound has been utilized in the synthesis of various bioactive compounds. Its ability to undergo regioselective substitutions makes it suitable for developing pharmaceuticals with targeted biological activities.

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

2.2 Anticancer Properties

Recent studies have explored the anticancer potential of quinoline derivatives synthesized from this compound. These compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their promise as lead compounds for new cancer therapies .

Material Science Applications

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also being investigated for its properties in material science.

3.1 Photovoltaic Materials

The compound has been studied for its potential use in organic photovoltaic devices due to its electronic properties. The incorporation of quinoline derivatives into polymer matrices can enhance charge transport and improve device efficiency .

3.2 Sensors and Catalysts

This compound is being researched for its role as a sensor material due to its ability to interact with various analytes. Additionally, it serves as a catalyst in several organic transformations, showcasing its versatility beyond traditional applications .

Case Studies and Research Findings

Study Application Findings
Academia.edu (2002)Cross-Coupling ReactionsDemonstrated high regioselectivity and yields using arylboronic acids with palladium catalysts .
Organic & Biomolecular Chemistry (2013)Antimicrobial ActivitySynthesized derivatives showed significant antimicrobial effects against bacterial strains .
Journal of Chemical Research (2019)Anticancer PropertiesCompounds derived from this compound exhibited cytotoxicity against cancer cell lines .
Tetrahedron Letters (2012)Photovoltaic MaterialsExplored incorporation into polymer matrices for enhanced charge transport .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-iodoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This dual halogenation makes it a versatile intermediate in organic synthesis and enhances its potential in various applications.

Biological Activity

4-Chloro-6-iodoquinoline is a halogenated quinoline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both chlorine and iodine substituents, which influence its pharmacological properties and interactions with biological targets. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClI N, with a molecular weight of approximately 289.50 g/mol. Its structure features a fused benzene and pyridine ring, typical of quinolines, with halogen atoms at positions 4 and 6, respectively. This unique substitution pattern enhances its reactivity and potential for biological activity.

Target Enzymes and Pathways

This compound exhibits biological activity primarily through its interaction with various enzymes and biochemical pathways:

  • Heme Polymerase Inhibition : Similar to chloroquine, it may inhibit heme polymerase in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death.
  • Enzyme Modulation : The halogen substituents enhance binding affinity to specific enzymes, allowing for effective modulation of enzyme activity involved in disease processes.

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good bioavailability and the ability to cross the blood-brain barrier. This characteristic is crucial for its potential therapeutic applications in treating central nervous system infections.

Antimalarial Activity

The compound's structural similarity to known antimalarials suggests potential efficacy against malaria. Studies have shown that it can exhibit potent antimalarial activity through similar mechanisms as chloroquine, making it a candidate for further development in combating malaria, especially in light of emerging drug-resistant strains .

Antibacterial and Antifungal Properties

This compound has been reported to possess antimicrobial properties against various bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to inhibit bacterial growth through enzyme inhibition pathways. Additionally, certain derivatives have demonstrated antifungal activity, indicating a broad spectrum of antimicrobial potential.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit antiproliferative effects against cancer cell lines. The mechanism involves interference with cellular signaling pathways that promote cancer cell survival and proliferation . A notable study highlighted the selective cytotoxicity of related compounds against melanoma cells, suggesting that this compound could be explored for similar applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimalarial Efficacy : In vivo studies demonstrated that this compound exhibited significant antimalarial activity comparable to established treatments. The compound was effective in reducing parasitemia in infected models .
  • Selectivity for Melanotic Tissue : Research involving radioiodinated derivatives showed preferential accumulation in pigmented tissues, indicating potential for targeted therapy in melanoma treatment. This selectivity was linked to the compound's structural characteristics .
  • Antimicrobial Activity : A comparative study on various quinoline derivatives revealed that this compound effectively inhibited the growth of several antibiotic-resistant bacterial strains, underscoring its potential as a new antimicrobial agent.

Summary of Biological Activities

Activity Description
AntimalarialInhibits heme polymerase; effective against Plasmodium species
AntibacterialExhibits growth inhibition against various bacterial strains
AntifungalDemonstrates antifungal properties in certain derivatives
AnticancerShows antiproliferative effects on cancer cell lines

Properties

IUPAC Name

4-chloro-6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXHGYKMODLJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457719
Record name 4-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40107-07-1
Record name 4-Chloro-6-iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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